

2-Chloro-6-(trifluoromethyl)nicotinic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)nicotinic acid
Cat. No.:	B1586468

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-6-(trifluoromethyl)nicotinic acid**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist Foreword

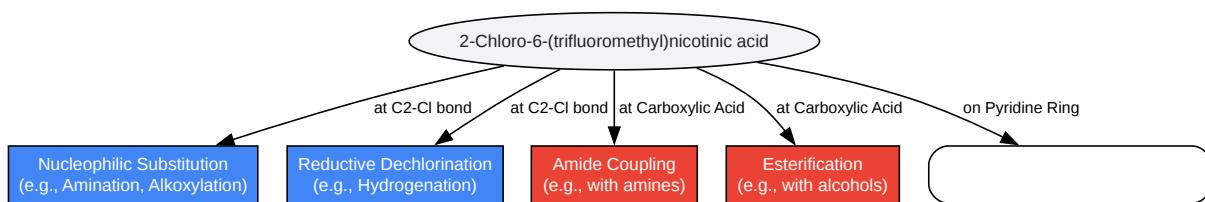
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into molecular scaffolds can dramatically enhance crucial properties including metabolic stability, lipophilicity, and binding affinity.^[1] Among these valuable scaffolds, **2-Chloro-6-(trifluoromethyl)nicotinic acid** stands out as a versatile and highly reactive intermediate. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile

2-Chloro-6-(trifluoromethyl)nicotinic acid, with CAS Number 280566-45-2, is a substituted pyridine derivative.^[2] Its structure features a pyridine ring functionalized with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 6-position. This unique arrangement of electron-withdrawing groups imparts significant reactivity and utility to the molecule.

Caption: Chemical structure of **2-Chloro-6-(trifluoromethyl)nicotinic acid**.

Physicochemical Properties


The physical and chemical characteristics of this compound are summarized below. These properties are critical for designing reaction conditions, purification strategies, and formulation approaches.

Property	Value	Source(s)
CAS Number	280566-45-2	[2][3][4]
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₂	[2][4][5]
Molecular Weight	225.55 g/mol	[2][4][5]
Appearance	White to light yellow crystalline powder	[3][4][6]
Melting Point	120 °C	[3][4][7]
Boiling Point	271.3 ± 40.0 °C (Predicted)	[3][4]
Density	1.603 ± 0.06 g/cm ³ (Predicted)	[3][4]
pKa	1.42 ± 0.28 (Predicted)	[3][4]
Solubility	Almost insoluble in water; Soluble in ethanol, DMF	[3]

The low predicted pKa is a direct consequence of the powerful electron-withdrawing effects of the chlorine and trifluoromethyl substituents on the pyridine ring, which stabilize the carboxylate conjugate base.

Reactivity and Synthetic Utility

The synthetic value of **2-Chloro-6-(trifluoromethyl)nicotinic acid** is derived from its three key functional groups: the carboxylic acid, the reactive C-Cl bond, and the trifluoromethyl-substituted pyridine ring.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **2-Chloro-6-(trifluoromethyl)nicotinic acid**.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations:

- Amide Formation: Coupling with primary or secondary amines using standard coupling agents (e.g., EDC, HATU) to form the corresponding amides.
- Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.

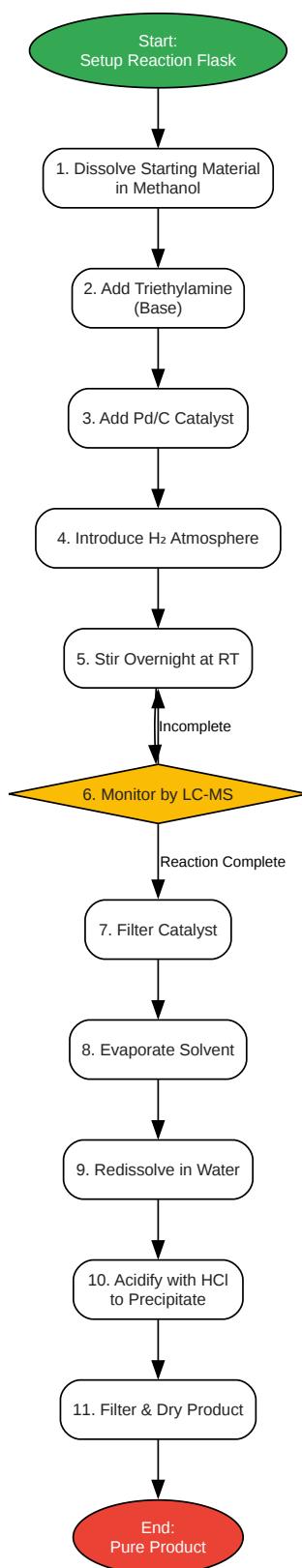
Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (S_NAr) due to the electron-deficient nature of the pyridine ring, which is further enhanced by the CF_3 group. This makes it a prime site for introducing a variety of substituents.

A key transformation is reductive dechlorination. This reaction is particularly useful for synthesizing 6-(trifluoromethyl)nicotinic acid, another valuable building block.[8][9]

Synthesis Protocol: Reductive Dechlorination

This protocol details the synthesis of 6-(Trifluoromethyl)nicotinic acid from **2-Chloro-6-(trifluoromethyl)nicotinic acid** via catalytic hydrogenation.[8] This procedure serves as a self-validating system; successful conversion can be readily monitored by techniques like TLC or LC-MS, observing the disappearance of the starting material and the emergence of a more polar product.


Materials and Equipment

- **2-Chloro-6-(trifluoromethyl)nicotinic acid**
- Methanol (MeOH)
- Triethylamine (TEA)
- 5% Palladium on Carbon (5% Pd/C)
- Concentrated Hydrochloric Acid (HCl)
- Four-necked flask with stirrer, thermometer, and gas inlet
- Hydrogen balloon or hydrogenator
- Rotary evaporator
- Nutsche filter or Büchner funnel

Step-by-Step Procedure

- Reaction Setup: Charge a 200 mL four-necked flask with 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 mL of methanol.[\[8\]](#)
- Base Addition: Stir the mixture and cool in an ice-water bath. Add 9.0 g (0.088 mol) of triethylamine dropwise to form the carboxylate salt in situ. This is crucial as the free acid can poison the palladium catalyst.
- Inerting: Replace the atmosphere in the flask with nitrogen.
- Catalyst Addition: Carefully add 1.0 g of 5% Pd/C to the reaction mixture.
- Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon. For larger scales, a Parr hydrogenator should be used.
- Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by liquid chromatography, checking for the disappearance of the starting material.[\[8\]](#)

- Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol from the filtrate using a rotary evaporator.
- Precipitation: Dissolve the residue in 100 mL of water. Cool the solution to approximately 15°C.
- Acidification: Slowly add concentrated hydrochloric acid dropwise to protonate the carboxylate, causing the product, 6-trifluoromethyl nicotinic acid, to precipitate out of the solution.^[8]
- Isolation: Age the slurry for about one hour at the same temperature to ensure complete crystallization. Filter the solid product, wash the cake with cold water, and dry under vacuum. ^[8]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 6-(Trifluoromethyl)nicotinic acid.

Applications in Research and Development

2-Chloro-6-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of a wide range of target molecules, particularly in the agrochemical and pharmaceutical sectors.

- Agrochemicals: It serves as a primary starting material for synthesizing potent insecticides and herbicides.[\[3\]](#)[\[10\]](#) The trifluoromethylpyridine core is a well-established pharmacophore in crop protection agents.
- Pharmaceuticals: In medicinal chemistry, this scaffold is used to develop novel therapeutic agents. The trifluoromethyl group enhances metabolic stability and cell permeability, making derivatives attractive candidates for drug discovery programs targeting a variety of diseases. [\[1\]](#)[\[11\]](#) Research has shown its utility in developing nicotinic acetylcholine receptor (nAChR) agonists and potential anti-inflammatory and neuro-active agents.[\[10\]](#)

Safety and Handling

Proper handling of **2-Chloro-6-(trifluoromethyl)nicotinic acid** is essential due to its hazardous nature.

Hazard Identification

- Acute Toxicity: Toxic if swallowed.[\[5\]](#)
- Irritation: Causes skin irritation and serious eye irritation.[\[3\]](#)[\[5\]](#)
- Respiratory: May cause respiratory irritation.[\[5\]](#)
- GHS Pictograms: GHS06 (Toxic), GHS07 (Irritant)

Recommended Handling Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#)[\[13\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[\[3\]](#)[\[12\]](#)

- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]
- Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry methods (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[15]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[3][4]

Conclusion

2-Chloro-6-(trifluoromethyl)nicotinic acid is a high-value chemical intermediate whose utility is rooted in its distinct structural features. The interplay between the carboxylic acid, the activated chlorine atom, and the electron-deficient pyridine ring provides a versatile platform for synthetic chemists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for leveraging its full potential in the synthesis of next-generation pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. 280566-45-2 CAS MSDS (2-Chloro-6-trifluoromethylnicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 280566-45-2 · 2-Chloro-6-(trifluoromethyl)nicotinic Acid · 354-19381[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 9. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 10. 2-Chloro-6-(trifluoromethyl)nicotinic Acid [myskinrecipes.com]
- 11. innospk.com [innospk.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Chloro-6-(trifluoromethyl)nicotinic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586468#2-chloro-6-trifluoromethyl-nicotinic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com